Sanglifehrina

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

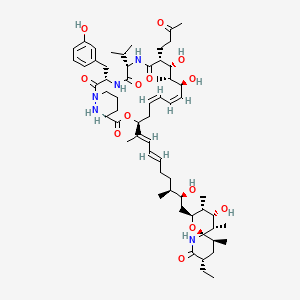

Sanglifehrin A is a polyketide natural product known for its potent inhibition of cyclophilins and its immunosuppressive activity . It was first isolated and characterized by JJ Sanglier and T Fehr in 1999 from the fermentation of Streptomyces sp. A92-308110 . Sanglifehrin A has a unique structure that includes a mixed polyketide/non-ribosomal peptide backbone .

Preparation Methods

Sanglifehrin A is produced through fermentation of the bacterium Streptomyces sp. A92-308110 . The biosynthesis involves a modular type I polyketide synthase, with one module of non-ribosomal peptide synthetase, which incorporates phenylalanine that is later converted by a hydroxylase to meta-tyrosine . Industrial production methods typically involve optimizing the fermentation conditions to maximize yield and purity of the compound.

Chemical Reactions Analysis

Sanglifehrin A undergoes various chemical reactions, including:

Oxidation: Sanglifehrin A can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in Sanglifehrin A.

Substitution: Various substitution reactions can be performed on Sanglifehrin A to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Sanglifehrin A has a wide range of scientific research applications:

Mechanism of Action

Sanglifehrin A exerts its effects by binding to cyclophilin A, inhibiting its peptidyl-prolyl isomerase activity . Unlike cyclosporin A, Sanglifehrin A does not affect the phosphatase activity of calcineurin . It inhibits T cell proliferation induced by interleukin-2 by blocking the activity of cyclin E-cyclin-dependent kinase 2 on interleukin-2 signaling . This unique mechanism of action distinguishes Sanglifehrin A from other immunosuppressive agents.

Comparison with Similar Compounds

Sanglifehrin A is structurally distinct from other cyclophilin-binding compounds such as cyclosporin A and FK506 . While cyclosporin A and FK506 inhibit the phosphatase activity of calcineurin, Sanglifehrin A does not . Additionally, Sanglifehrin A has a unique mixed polyketide/non-ribosomal peptide structure, which sets it apart from other similar compounds .

Similar compounds include:

Properties

Molecular Formula |

C60H91N5O13 |

|---|---|

Molecular Weight |

1090.4 g/mol |

IUPAC Name |

(3S,6S,9R,10R,11S,12S,13Z,15Z,18S,21S)-18-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-10,12-dihydroxy-3-[(3-hydroxyphenyl)methyl]-11-methyl-9-(3-oxobutyl)-6-propan-2-yl-19-oxa-1,4,7,25-tetrazabicyclo[19.3.1]pentacosa-13,15-diene-2,5,8,20-tetrone |

InChI |

InChI=1S/C60H91N5O13/c1-11-43-30-37(6)60(63-55(43)72)41(10)53(70)40(9)51(78-60)33-49(69)35(4)20-14-12-15-21-36(5)50-26-17-13-16-25-48(68)39(8)54(71)45(28-27-38(7)66)56(73)62-52(34(2)3)57(74)61-47(32-42-22-18-23-44(67)31-42)58(75)65-29-19-24-46(64-65)59(76)77-50/h12-13,15-18,21-23,25,31,34-35,37,39-41,43,45-54,64,67-71H,11,14,19-20,24,26-30,32-33H2,1-10H3,(H,61,74)(H,62,73)(H,63,72)/b15-12+,17-13-,25-16-,36-21+/t35-,37-,39-,40-,41-,43-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54+,60+/m0/s1 |

InChI Key |

ONJZYZYZIKTIEG-JHEQUYBESA-N |

Isomeric SMILES |

CC[C@H]1C[C@@H]([C@@]2([C@H]([C@H]([C@H]([C@@H](O2)C[C@@H]([C@@H](C)CC/C=C/C=C(\C)/[C@@H]3C/C=C\C=C/[C@@H]([C@@H]([C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H](N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C |

Canonical SMILES |

CCC1CC(C2(C(C(C(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C(C(C(=O)NC(C(=O)NC(C(=O)N4CCCC(N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.